molecular formula C20H22Cl2N4O3 B2893307 2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 2034542-45-3

2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

Katalognummer: B2893307
CAS-Nummer: 2034542-45-3
Molekulargewicht: 437.32
InChI-Schlüssel: ZDBMDHIJRLVYKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a synthetic compound featuring a hybrid structure combining a 2,4-dichlorophenoxy moiety, a piperazine linker, and a tetrahydropyrazolo[1,5-a]pyridine scaffold. The piperazine moiety enhances solubility and bioavailability, while the tetrahydropyrazolo[1,5-a]pyridine core contributes to heterocyclic diversity and receptor binding interactions.

Eigenschaften

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O3/c21-14-4-5-18(16(22)11-14)29-13-19(27)24-7-9-25(10-8-24)20(28)17-12-15-3-1-2-6-26(15)23-17/h4-5,11-12H,1-3,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBMDHIJRLVYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of the 2,4-dichlorophenoxy intermediate through the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the Tetrahydropyrazolopyridine Moiety: This step involves the cyclization of suitable precursors to form the tetrahydropyrazolopyridine ring system. This can be achieved through a series of condensation and cyclization reactions.

    Coupling with Piperazine: The final step involves the coupling of the dichlorophenoxy intermediate with the tetrahydropyrazolopyridine moiety in the presence of piperazine. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism by which 2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with key biological pathways, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The tetrahydropyrazolo[1,5-a]pyridine moiety in the target compound is structurally related to tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 1l and 2d from –2). Key differences include:

  • Substituent Positioning : The target compound’s pyrazolo-pyridine is fused at positions 1,5-a, whereas 1l and 2d feature imidazo[1,2-a]pyridine fused at positions 1,2-a. This alters electronic distribution and steric hindrance .
  • Functional Groups: The target compound includes a 2,4-dichlorophenoxy group, while 1l and 2d have nitro-phenyl and benzyl substituents. Chlorine atoms enhance lipophilicity and pesticidal activity, as seen in pyrazoxyfen () .

Piperazine-Linked Compounds

A closely related analog, 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (), shares the piperazine-tetrahydropyrazolo[1,5-a]pyridine backbone but differs in the ethanone substituent (4-trifluoromethylphenyl vs. 2,4-dichlorophenoxy). Comparative analysis:

Property Target Compound Compound
Molecular Formula C₂₂H₂₁Cl₂N₃O₃ (estimated) C₂₁H₂₃F₃N₄O₂
Molecular Weight ~465.3 (estimated) 420.4
Key Substituent 2,4-Dichlorophenoxy 4-Trifluoromethylphenyl
Potential Bioactivity Herbicidal (inferred from 2,4-D) Undisclosed (structural analog)

The trifluoromethyl group in ’s compound increases electron-withdrawing effects, while chlorine atoms in the target compound may enhance oxidative stability and pesticidal efficacy .

Key SAR Observations

  • Chlorine Substitution: Chlorine at the 2,4-positions on phenoxy enhances herbicidal activity compared to mono-chloro or non-halogenated analogs (e.g., cyanazine in ) .
  • Heterocyclic Core : Tetrahydropyrazolo[1,5-a]pyridine’s partial saturation may improve metabolic stability over fully aromatic scaffolds (e.g., triazolopyrimidines in ) .
  • Piperazine Linker : Piperazine improves water solubility and bioavailability, critical for systemic agrochemicals .

Biologische Aktivität

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological effects of this compound based on diverse scientific studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21Cl2N4O4SC_{20}H_{21}Cl_2N_4O_4S, with a molecular weight of approximately 442.36 g/mol. The structure includes a dichlorophenoxy group and a tetrahydropyrazolo-piperazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H21Cl2N4O4S
Molecular Weight442.36 g/mol
LogP3.6699
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3
Polar Surface Area63.979 Ų

The biological activity of this compound is hypothesized to involve modulation of various biochemical pathways. Initial studies suggest that the dichlorophenoxy group may interact with cellular receptors or enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research has indicated that derivatives of dichlorophenoxy compounds exhibit antimicrobial properties. For instance, related compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria using disc diffusion methods. In comparative studies, these compounds often outperform standard antibiotics like ciprofloxacin.

Table 1: Antibacterial Activity of Related Compounds

CompoundStaphylococcus aureus (mm)E. coli (mm)Proteus vulgaris (mm)
Compound A201615
Compound B181412
Ciprofloxacin252220

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound may induce cytotoxic effects in a dose-dependent manner, particularly in human pancreatic cancer cells. The mechanism appears to be linked to the induction of apoptosis through mitochondrial pathways.

Case Study 1: Liver Toxicity

A study examining the effects of similar dichlorophenoxy compounds on liver function demonstrated that high doses could lead to increased enzyme activities indicative of liver stress without causing morphological changes in liver tissue. This suggests a potential hepatoprotective effect at lower concentrations while cautioning against high dosages.

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological properties revealed that derivatives containing the tetrahydropyrazolo moiety exhibited anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety-like behaviors when administered at specific dosages.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazolo[1,5-a]pyridine core followed by piperazine coupling. Key steps include:

  • Nucleophilic substitution for introducing the 2,4-dichlorophenoxy group (analogous to methods in , where chloro-ethanone intermediates react with aryl groups under basic conditions) .
  • Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form the piperazine-carbonyl linkage, as seen in structurally similar compounds () .
    To improve yields:
  • Optimize solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
  • Use catalytic additives like DMAP for acyl transfer reactions .
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates promptly ( ) .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:
A combination of techniques is critical:

  • 1H/13C NMR : Assign peaks using DEPT and 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from the tetrahydropyrazolo-pyridine and piperazine moieties (as demonstrated in ) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as applied to related piperazine derivatives () .
  • HRMS (ESI) : Validate molecular weight with <2 ppm error () .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer:

  • Core modifications : Synthesize analogs with variations in the dichlorophenoxy group (e.g., replacing Cl with F or CH3) and assess binding affinity using in vitro assays (e.g., enzyme inhibition) .
  • Piperazine substitutions : Introduce bulkier substituents (e.g., benzyl, cyclopropyl) to study steric effects on target engagement () .
  • Computational docking : Use software like AutoDock to predict interactions with receptors (e.g., GPCRs or kinases), leveraging the InChI string for 3D modeling ( ) .

Advanced: What experimental strategies resolve contradictions in bioactivity data across different assays?

Answer:

  • Dose-response standardization : Ensure consistent molar concentrations and incubation times across assays () .
  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific tests (e.g., radioligand binding) to distinguish off-target effects () .
  • Control for solvent interference : Use DMSO concentrations ≤0.1% to avoid false positives/negatives () .

Basic: What purification techniques are recommended for isolating high-purity batches?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to CH2Cl2/MeOH) for intermediates ( ) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization () .
  • HPLC : Apply reverse-phase C18 columns for polar impurities, especially if the compound contains acidic/basic groups () .

Advanced: How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

Answer:

  • Animal models : Administer the compound intravenously (IV) and orally (PO) to calculate absolute bioavailability () .
  • LC-MS/MS analysis : Quantify plasma concentrations and identify metabolites via fragmentation patterns () .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C) to track accumulation in target organs () .

Basic: What computational tools predict the compound’s solubility and logP values?

Answer:

  • ADMET predictors : Software like ACD/Percepta or SwissADME calculates logP (octanol/water partition coefficient) using fragment-based methods () .
  • Molecular dynamics simulations : Model solvation shells in explicit water to estimate aqueous solubility ( ) .

Advanced: What mechanistic studies elucidate the compound’s mode of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockouts : Delete putative target genes (e.g., kinases) in cell lines to confirm functional dependencies () .
  • Thermal shift assays : Measure protein stabilization upon compound binding to identify direct targets () .
  • Transcriptomics : Perform RNA-seq to map downstream pathway activation () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.